molecular formula C25H27NO9 B1249511 Amrubicinol

Amrubicinol

Cat. No.: B1249511
M. Wt: 485.5 g/mol
InChI Key: HSDGDISMODBEAN-UPOFGPJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amrubicinol is the active C-13 hydroxy metabolite of amrubicin, a fully synthetic 9-aminoanthracycline used in chemotherapy for small-cell lung cancer (SCLC) and other malignancies . Amrubicin is converted to this compound in the liver via carbonyl reductase-mediated reduction of its C-13 ketone group . This compound exhibits 18–220-fold greater cytotoxic activity than its parent compound in vitro, primarily through inhibition of DNA topoisomerase II (topo II), stabilizing the topo II-DNA cleavable complex and inducing DNA double-strand breaks . Unlike traditional anthracyclines (e.g., doxorubicin), amrubicin and this compound demonstrate minimal cardiotoxicity, making them safer alternatives .

Properties

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1

InChI Key

HSDGDISMODBEAN-UPOFGPJLSA-N

SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O

Isomeric SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O

Synonyms

amrubicinol
amrubicinol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Anthracyclines

Cytotoxicity and Mechanism of Action

Compound Cytotoxicity (IC₅₀) vs. Amrubicinol DNA Intercalation Topo II Inhibition Key Mechanism Differences
This compound Reference (1×) Weak (1/10 doxorubicin) Stabilizes cleavable complex Higher cellular uptake; lower nuclear localization
Amrubicin 5–54× less potent Weak Moderate Requires metabolic activation
Doxorubicin 0.5–2× less potent Strong Strong High DNA binding; cardiotoxic
Daunorubicin Similar to doxorubicin Strong Strong Metabolites less active
Idarubicin Comparable Moderate Strong Lipophilic; better tissue penetration
  • Key Findings: this compound is 2× more cytotoxic than doxorubicin in P388 leukemia cells but with 7× lower DNA-binding affinity, relying on higher intracellular accumulation for efficacy . Unlike doxorubicin, <20% of this compound localizes to the nucleus, suggesting distinct mechanisms (e.g., mitochondrial targeting) .

Resistance Profiles

  • This compound shows reduced cross-resistance in P388/ADR cells (multidrug-resistant line) compared to doxorubicin, likely due to lower dependence on P-glycoprotein efflux .
  • Resistance to this compound in SCLC cells correlates with reduced topo II expression .

Toxicity

Compound Cardiotoxicity Myelosuppression
This compound Negligible Severe (dose-limiting)
Doxorubicin High Moderate
Idarubicin Moderate Severe
  • This compound’s reduced cardiotoxicity is attributed to minimal interference with cardiac mitochondrial DNA, unlike doxorubicin .

Comparison with Other Topoisomerase Inhibitors

Etoposide

  • Efficacy: this compound is 10–100× more potent in inducing DNA-protein complexes than etoposide .
  • Synergy: Sequential administration of this compound followed by etoposide enhances apoptosis in SCLC cells .

SN-38 (Irinotecan Metabolite)

  • Combination: this compound + SN-38 shows additive effects in SCLC, with sequential dosing (this compound first) improving efficacy .

Metabolic and Pharmacokinetic Differences

Parameter This compound Doxorubicin
Metabolism Generated via carbonyl reductase Hepatic reduction to doxorubicinol
Tumor Selectivity Higher accumulation in tumors when administered as amrubicin Uniform tissue distribution
Half-Life Shorter (due to rapid clearance) Prolonged
Key SNP Influence SLC28A3 rs7853758 reduces clearance and toxicity No known SNP impact
  • Paradox: Despite higher in vitro potency, direct this compound administration shows lower in vivo efficacy than amrubicin due to poor tumor-selective uptake .

Combination Therapy Efficacy

Combination Synergy/Additivity Resistant Cell Lines Targeted
This compound + Cisplatin Synergistic SBC-3/SN-38, SBC-3/CDDP
This compound + SN-38 Additive Irinotecan-resistant SCLC
  • Mechanism: this compound enhances cisplatin-induced DNA interstrand cross-links (ICLs) by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amrubicinol
Reactant of Route 2
Amrubicinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.